molecular formula C24H23N5O3S2 B2711378 ethyl 3-[2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate CAS No. 1190022-97-9

ethyl 3-[2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2711378
CAS No.: 1190022-97-9
M. Wt: 493.6
InChI Key: HWBSODZKGUENJC-UHFFFAOYSA-N
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Description

The compound ethyl 3-[2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate features a heterocyclic [1,3]thiazolo[4,5-d]pyrimidine core, substituted at position 2 with a benzyl(methyl)amino group and at position 7 with a sulfanyl-linked acetamido-benzoate moiety. The ethyl benzoate ester and sulfur-containing linkages may influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name

ethyl 3-[[2-[[2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S2/c1-3-32-23(31)17-10-7-11-18(12-17)27-19(30)14-33-22-20-21(25-15-26-22)28-24(34-20)29(2)13-16-8-5-4-6-9-16/h4-12,15H,3,13-14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBSODZKGUENJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Thiazolo[4,5-d]pyrimidine Core: The thiazolo[4,5-d]pyrimidine core can be synthesized by cyclization reactions involving appropriate thioamides and α-haloketones under basic conditions.

    Introduction of Benzyl(methyl)amino Group: The benzyl(methyl)amino group can be introduced through nucleophilic substitution reactions using benzylamine and methylamine.

    Thioether Formation: The thioether linkage is formed by reacting the thiazolo[4,5-d]pyrimidine core with a suitable thiol reagent.

    Acetamido and Benzoate Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-[2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-[2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. One of the primary targets is topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. The compound inhibits the enzyme by stabilizing the topoisomerase I-DNA complex, leading to DNA damage and subsequent cell death . Additionally, the compound may interact with other molecular targets, such as phosphatidylinositol 3-kinase and ubiquitin-specific protease 7, affecting various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The following table compares the target compound with analogs from the evidence:

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents Potential Use
Target Compound [1,3]thiazolo[4,5-d]pyrimidine Not explicitly stated Not explicitly stated 2-benzyl(methyl)amino, 7-sulfanyl-acetamido-ethyl benzoate Hypothesized receptor modulation
Methyl 4-(2-{[7-oxo-6-(propan-2-yl)-2-(pyrrolidin-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate (L387-5162) [1,3]thiazolo[4,5-d]pyrimidine C₂₂H₂₅N₅O₄S₂ 487.6 2-pyrrolidin-1-yl, 6-isopropyl, methyl benzoate Research chemical (unstated)
MRS5346 Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Complex (includes AF-488) Not explicitly stated Alexa Fluor-488, furan-2-yl, propylphenoxy-acetamido Fluorescent A2A adenosine receptor antagonist
Triflusulfuron-methyl Triazine C₁₄H₁₅F₃N₆O₅S 436.35 Dimethylamino, trifluoroethoxy, sulfonylurea bridge Herbicide (ALS inhibitor)
Montelukast Sodium Derivative Quinoline-cyclopropane C₃₅H₃₆ClNO₃S₂ 638.25 7-chloroquinoline, cyclopropyl-sulfanyl, carboxymethyl Leukotriene receptor antagonist (asthma)
Key Observations:

Core Heterocycle: The target compound and L387-5162 share the [1,3]thiazolo[4,5-d]pyrimidine core, which is absent in MRS5346 (pyrazolo-triazolo-pyrimidine) and triflusulfuron-methyl (triazine). Montelukast’s quinoline-cyclopropane core is structurally distinct, emphasizing divergent therapeutic targets .

Substituent Impact: Position 2: The target compound’s benzyl(methyl)amino group may enhance lipophilicity and receptor binding compared to L387-5162’s pyrrolidin-1-yl group, which could improve solubility . Position 7: The sulfanyl-acetamido-benzoate chain in the target compound mirrors L387-5162’s sulfanyl-acetamido linkage but uses an ethyl ester (vs. methyl).

Functional Groups :

  • MRS5346’s Alexa Fluor-488 moiety enables fluorescence-based receptor studies, a feature absent in the target compound .
  • Triflusulfuron-methyl’s sulfonylurea bridge and triazine core are hallmarks of herbicidal activity, unlike the target compound’s thiazolo-pyrimidine scaffold .

Physicochemical and Pharmacological Implications

  • Molecular Weight : L387-5162 (487.6 g/mol) and triflusulfuron-methyl (436.35 g/mol) suggest that the target compound likely falls within 450–500 g/mol, aligning with drug-like properties .
  • Solubility : The ethyl benzoate in the target compound may reduce aqueous solubility compared to L387-5162’s methyl ester but could enhance membrane permeability .
  • Biological Targets: While MRS5346 targets the A2A adenosine receptor, the target compound’s benzyl(methyl)amino group may favor interactions with other GPCRs or kinases. Montelukast’s sulfanyl groups highlight the role of sulfur in receptor antagonism, a feature shared with the target compound .

Biological Activity

Ethyl 3-[2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate is a complex organic compound with potential applications in medicinal chemistry due to its diverse biological activities. This article provides a detailed exploration of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Ethyl Ester : Enhances solubility and bioavailability.
  • Thiazole and Pyrimidine Moieties : Known for various biological activities including antimicrobial and anticancer properties.
  • Sulfanyl Group : Suggests potential reactivity and biological interactions.

The molecular formula is C24H23N5O3S2C_{24}H_{23}N_{5}O_{3}S_{2}, with a molecular weight of 493.6 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available materials. Key steps include:

  • Formation of Thiazolo[4,5-d]pyrimidine Core : Cyclization reactions using thioamides and α-haloketones.
  • Introduction of Benzyl(methyl)amino Group : Nucleophilic substitution involving benzylamine and methylamine.
  • Thioether Formation : Reacting the thiazolo core with thiol reagents .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity by inhibiting topoisomerase I, an enzyme critical for DNA replication .

Antimicrobial Activity

Compounds with thiazole and pyrimidine structures have shown antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Preliminary studies suggest that it may interact with:

  • Phosphatidylinositol 3-Kinase (PI3K) : Implicated in cancer cell proliferation.
  • Ubiquitin-Specific Protease 7 (USP7) : Involved in protein degradation pathways .

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .

Antimicrobial Screening

In another study, the compound was screened against a panel of bacterial strains. It demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of topoisomerase I
AntimicrobialDisruption of bacterial DNA synthesis
Enzyme InhibitionInteraction with PI3K and USP7

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